2-[(2,3-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[(2,3-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenyl group attached to a methoxy group, which is further connected to a dihydroisoindole-dione core. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2,3-dichlorophenol with phthalic anhydride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole-dione derivatives.
Scientific Research Applications
2-[(2,3-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,3-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, including the STAT, PI3K, and MAPK pathways . These pathways play crucial roles in cell growth, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenyl N-(2-methoxy-5-methylphenyl)carbamate
- 2,5-Dichlorophenyl N-(2,3-dimethylphenyl)carbamate
- 2,4-Dichloro-6-methylphenyl N-(2,3-dichlorophenyl)carbamate
Uniqueness
2-[(2,3-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the dichlorophenyl and methoxy groups enhances its ability to participate in various chemical reactions and interact with biological targets .
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-12-7-3-4-9(13(12)17)8-21-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKHASYPHVMQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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